1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in the late 1960s and has been approved for use in the United States since 2003. Memantine is a non-competitive NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter involved in learning and memory.
Scientific Research Applications
Corrosion Inhibition
1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea has been studied for its potential in inhibiting corrosion. In a study conducted by Bahrami and Hosseini (2012), the compound was investigated as an inhibitor for mild steel corrosion in hydrochloric acid solutions. It demonstrated effective corrosion inhibition, which was influenced by temperature and concentration. The compound acts as a mixed-type inhibitor, and its adsorption on the metal surface follows the Langmuir adsorption isotherm (Bahrami & Hosseini, 2012).
Environmental Photodegradation
The compound has been studied in the context of environmental photodegradation. Gatidou and Iatrou (2011) researched the photodegradation and hydrolysis of certain urea-based compounds in water. They found that substituted ureas, including similar compounds, demonstrated slow photodegradation under specific pH conditions. This study contributes to understanding the environmental behavior of such compounds (Gatidou & Iatrou, 2011).
Synthesis and Properties
The synthesis and properties of 1,3-disubstituted ureas, including compounds with similar structures, have been explored. Burmistrov et al. (2020) reported on the synthesis of a series of such compounds, highlighting the chemical processes and yields involved in their creation (Burmistrov et al., 2020).
Insecticidal Activity
Research has also been conducted on similar compounds for their insecticidal properties. Mulder and Gijswijt (1973) investigated compounds in this category, noting their unique mode of action as insecticides and their potential safety towards mammals (Mulder & Gijswijt, 1973).
Optical Properties
Another area of research is the optical properties of related compounds. Kumar et al. (2011) synthesized a compound with a structure similar to 1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea and studied its optical properties. They found that it exhibited good transparency and non-linear optical (NLO) activity, making it potentially useful for optoelectronic applications (Kumar et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant effects on allergic reactions . These compounds often target H1 receptors, which play a crucial role in mediating allergic responses .
Mode of Action
Compounds with similar structures are known to interact with h1 receptors, exhibiting higher affinity to these receptors than histamine . This interaction can inhibit the effects of histamine, thereby alleviating allergic symptoms .
Biochemical Pathways
It can be inferred from similar compounds that the compound may influence the histamine pathway, which plays a key role in allergic reactions .
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may help alleviate allergic symptoms by inhibiting the effects of histamine on h1 receptors .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c1-25-20(16-7-14-6-15(9-16)10-17(20)8-14)12-23-19(24)22-11-13-2-4-18(21)5-3-13/h2-5,14-17H,6-12H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENXRVKAONKVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea |
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